

Specificity of CP-640186 for Acetyl-CoA Carboxylase: A Comparative Guide

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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B10774780

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of CP-640186 as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. Through a detailed comparison with other ACC inhibitors and an examination of its effects on related metabolic pathways, this document serves as a valuable resource for researchers investigating lipid metabolism and developing novel therapeutics for metabolic diseases.

Executive Summary

CP-640186 is a potent, orally active, and cell-permeable inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.^{[1][2][3][4]} It exhibits isozyme-nonspecific inhibition, making it a valuable tool for studying the combined effects of inhibiting both cytosolic (ACC1) and mitochondrial (ACC2) ACC activity. Experimental data confirms the high specificity of CP-640186 for ACC, with no significant inhibition of other carboxylases reported. This guide presents a compilation of quantitative data, detailed experimental protocols, and visual workflows to objectively assess the performance of CP-640186 against alternative compounds.

Data Presentation

In Vitro Inhibition of Acetyl-CoA Carboxylase

The inhibitory potency of CP-640186 against ACC has been determined across various species and isoforms. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for CP-640186 and provides a comparison with other known ACC inhibitors.

Inhibitor	Target	Species	IC50 (nM)	Reference
CP-640186	ACC1	Rat (liver)	53	[1][2][3][4]
ACC2	Rat (skeletal muscle)	61	[1][2][3][4]	
ACC1 & ACC2	Rat, Mouse, Monkey, Human	~55-60	[4][5]	
CP-610431	ACC1 & ACC2	Not specified	~50	[3][6]
Soraphen A	ACC1 & ACC2	Eukaryotic	~5	[7][8]
TOFA (5-(Tetradecyloxy)-2-furoic acid)	ACC	Not specified	Not specified in searches	

Cellular Activity of CP-640186

CP-640186 demonstrates potent activity in cellular assays, effectively inhibiting fatty acid synthesis and stimulating fatty acid oxidation.

Cell Line	Assay	Effect	EC50	Reference
HepG2 (Human Liver)	Fatty Acid Synthesis Inhibition	Potent Inhibition	~2-3 times more potent than CP-610431	[6][9]
C2C12 (Mouse Myoblast)	Fatty Acid Oxidation Stimulation	Stimulation	57 nM	
Rat Epitrochlearis Muscle Strips	Fatty Acid Oxidation Stimulation	Stimulation	1.3 μ M	

Specificity Against Other Carboxylases

A key aspect of a specific inhibitor is its lack of activity against related enzymes. Studies have shown that CP-640186 is highly selective for ACC.

Enzyme	Organism	Inhibition by CP-640186	Reference
Pyruvate Carboxylase	Not specified	Not inhibited	[5]
Propionyl-CoA Carboxylase	Not specified	Not inhibited	[5]

Note: The non-inhibition of pyruvate carboxylase and propionyl-CoA carboxylase is based on a qualitative report. Specific IC50 values were not available in the searched literature.

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against ACC.

Objective: To measure the IC50 value of an inhibitor against purified ACC enzyme.

Principle: The activity of ACC is measured by the incorporation of radiolabeled bicarbonate ($[^{14}\text{C}]\text{HCO}_3^-$) into acid-stable malonyl-CoA. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

Materials:

- Purified ACC1 or ACC2 enzyme
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl_2 , 2 mM DTT, 10 mM citrate)
- ATP
- Acetyl-CoA
- $[^{14}\text{C}]$ Sodium Bicarbonate

- Test compound (e.g., CP-640186) dissolved in DMSO
- Trichloroacetic acid (TCA)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and purified ACC enzyme.
- Add varying concentrations of the test compound (e.g., CP-640186) or vehicle (DMSO) to the reaction mixture.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
- Initiate the reaction by adding [^{14}C]sodium bicarbonate.
- Incubate the reaction for a specific time (e.g., 10 minutes) at 37°C.
- Stop the reaction by adding a solution of TCA.
- Centrifuge the samples to pellet the precipitated protein.
- Take an aliquot of the supernatant, add it to a scintillation vial with scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Cellular Fatty Acid Synthesis Assay

This protocol describes how to measure the rate of de novo fatty acid synthesis in cultured cells.

Objective: To assess the effect of an inhibitor on fatty acid synthesis in a cellular context.

Principle: The rate of fatty acid synthesis is determined by measuring the incorporation of radiolabeled acetate ($[^{14}\text{C}]$ acetate) into the total lipid fraction of the cells.

Materials:

- Cultured cells (e.g., HepG2)
- Cell culture medium
- Test compound (e.g., CP-640186)
- $[^{14}\text{C}]$ Sodium Acetate
- Phosphate-buffered saline (PBS)
- Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound or vehicle for a specified period.
- Add $[^{14}\text{C}]$ sodium acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
- Lyse the cells and extract the total lipids using an appropriate solvent system.
- Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.
- Measure the radioactivity using a scintillation counter.

- Normalize the results to the total protein content of the cells.
- Calculate the percentage of inhibition of fatty acid synthesis for each compound concentration.

Cellular Fatty Acid Oxidation Assay

This protocol details a method to measure the rate of fatty acid oxidation in cultured cells.

Objective: To evaluate the effect of an inhibitor on the rate of mitochondrial fatty acid β -oxidation.

Principle: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO_2 ($[^{14}\text{C}]\text{CO}_2$) or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., $[^{14}\text{C}]$ palmitate).

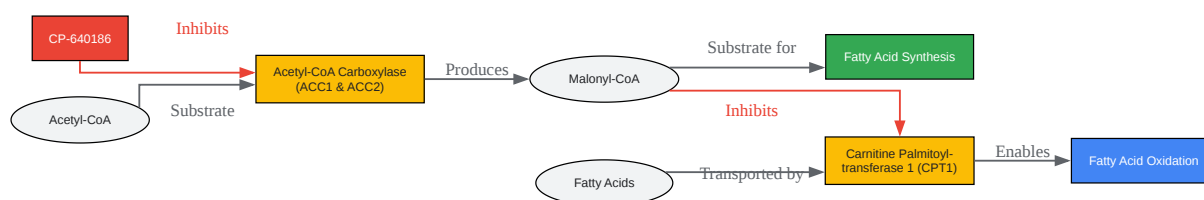
Materials:

- Cultured cells (e.g., C2C12 myotubes)
- Cell culture medium
- Test compound (e.g., CP-640186)
- $[^{14}\text{C}]$ Palmitic acid complexed to bovine serum albumin (BSA)
- Sealed incubation flasks with a center well
- Filter paper
- Perchloric acid
- Scintillation cocktail
- Scintillation counter

Procedure:

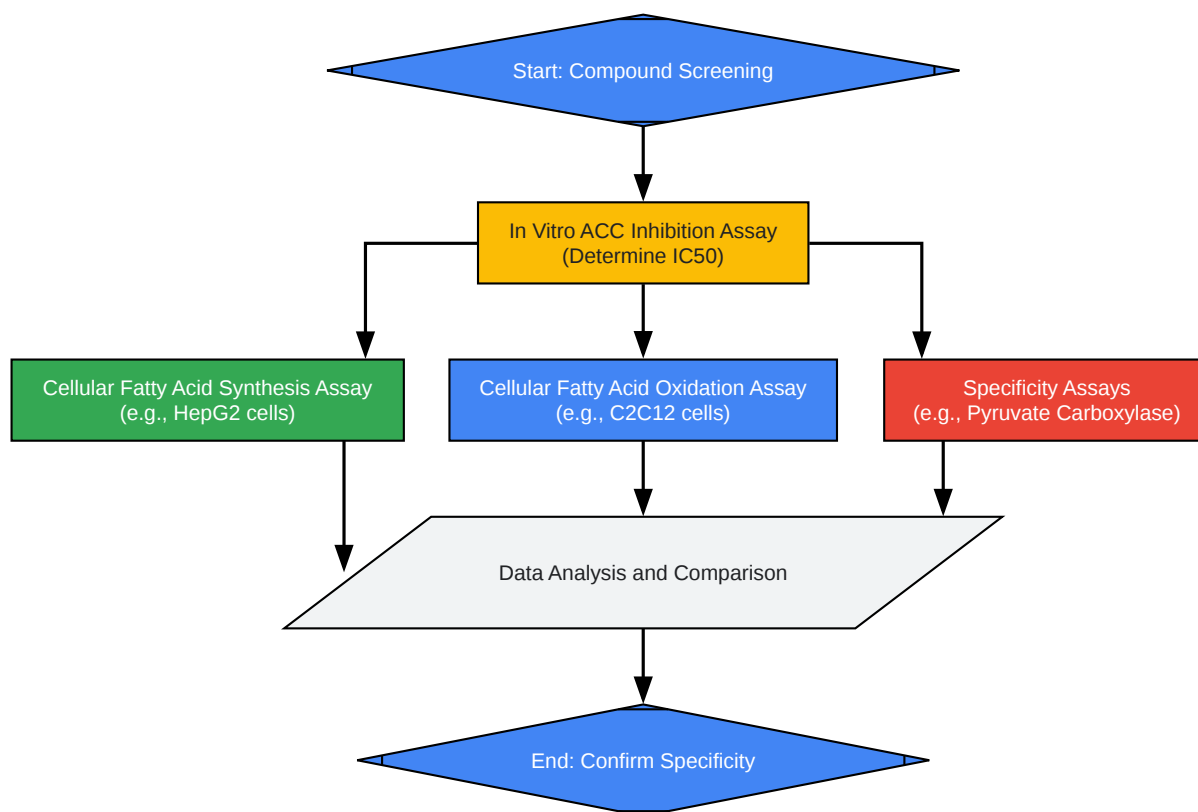
- Seed cells in culture plates or flasks and differentiate them if necessary (e.g., C2C12 myoblasts to myotubes).
- Pre-incubate the cells with the test compound or vehicle for a defined period.
- Replace the medium with fresh medium containing [^{14}C]palmitate-BSA and the test compound.
- Place a piece of filter paper soaked in a CO_2 trapping agent (e.g., NaOH or phenylethylamine) in the center well of the sealed flask.
- Incubate the cells for a specific time (e.g., 1-2 hours) at 37°C .
- Stop the reaction and release the trapped $^{14}\text{CO}_2$ by injecting perchloric acid into the culture medium.
- Continue the incubation for a period to allow for complete trapping of the $^{14}\text{CO}_2$.
- Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Normalize the results to the total protein content of the cells.
- Calculate the fold-stimulation of fatty acid oxidation for each compound concentration.

Mandatory Visualization



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Caption: Mechanism of action of CP-640186 on fatty acid metabolism.



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Caption: Workflow for confirming the specificity of an ACC inhibitor.

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